Cas no 876670-18-7 ([(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate)

[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate is a specialized organic compound featuring a cyanocyclohexyl carbamoyl moiety and a difluoromethoxy-substituted aromatic ester. Its unique structure combines a cyclohexyl backbone with a nitrile group, enhancing reactivity in synthetic applications, while the difluoromethoxy and methoxy substituents on the benzoate moiety contribute to its electronic and steric properties. This compound is particularly valuable in pharmaceutical and agrochemical research, where its functional groups enable precise modifications for drug discovery or crop protection agents. The difluoromethoxy group may improve metabolic stability, making it a candidate for bioactive molecule development. Its well-defined structure ensures reproducibility in synthetic pathways.
[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate structure
876670-18-7 structure
Product name:[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate
CAS No:876670-18-7
MF:C18H20F2N2O5
MW:382.358612060547
CID:5779034
PubChem ID:7214243

[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-26686716
    • [(1-cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate
    • Z15936052
    • AKOS033453256
    • 876670-18-7
    • [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate
    • Inchi: 1S/C18H20F2N2O5/c1-25-14-9-12(5-6-13(14)27-17(19)20)16(24)26-10-15(23)22-18(11-21)7-3-2-4-8-18/h5-6,9,17H,2-4,7-8,10H2,1H3,(H,22,23)
    • InChI Key: UGBYNAWFOQDZMT-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1OC)C(=O)OCC(NC1(C#N)CCCCC1)=O)F

Computed Properties

  • Exact Mass: 382.13402807g/mol
  • Monoisotopic Mass: 382.13402807g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 97.6Ų

[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26686716-0.05g
[(1-cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate
876670-18-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate

Introduction to [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate (CAS No. 876670-18-7)

[(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate, a compound with the CAS number 876670-18-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and therapeutic interventions. The structural complexity and unique functional groups present in this molecule make it a promising candidate for further investigation and utilization in various biomedical applications.

The molecular structure of [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate is characterized by a benzoate backbone, which is a common motif in many pharmacologically active compounds. The presence of both 4-(difluoromethoxy) and 3-methoxy substituents on the benzene ring introduces additional electronic and steric effects, which can influence the compound's biological activity and interactions with biological targets. The (1-cyanocyclohexyl)carbamoyl moiety further enhances the molecule's complexity, potentially contributing to its binding affinity and selectivity.

Recent research in the field of medicinal chemistry has highlighted the importance of structurally diverse molecules in the development of novel therapeutics. Compounds like [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate are being explored for their potential to interact with various biological pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. The unique combination of functional groups in this molecule makes it an intriguing subject for further study.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The benzoate core is well-documented for its role in numerous bioactive molecules, while the additional substituents provide opportunities for fine-tuning pharmacokinetic and pharmacodynamic properties. Researchers are particularly interested in how the 4-(difluoromethoxy) and 3-methoxy groups modulate the compound's interactions with enzymes and receptors. These modifications can lead to improved solubility, bioavailability, and target specificity, which are crucial factors in drug development.

In vitro studies have begun to shed light on the biological activity of [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate. Initial experiments suggest that this compound exhibits promising properties as an inhibitor of certain enzymes implicated in disease pathways. For instance, its structure resembles known inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. The presence of the (1-cyanocyclohexyl)carbamoyl group may enhance binding affinity by providing additional hydrogen bonding or hydrophobic interactions with the enzyme active site.

Furthermore, the 4-(difluoromethoxy) substituent has been shown to improve metabolic stability in some cases, a critical factor for drug candidates that need to withstand enzymatic degradation in vivo. This property could make [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate a more viable therapeutic option compared to simpler analogs lacking such modifications. Additionally, the 3-methoxy group may contribute to membrane permeability, another important consideration for oral bioavailability.

The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic techniques are required to construct the benzoate core with precise regioselectivity and functional group integration. Researchers have employed strategies such as palladium-catalyzed cross-coupling reactions and multi-step organic transformations to achieve high yields and purity. These synthetic approaches not only highlight the compound's structural complexity but also demonstrate the growing sophistication of modern organic chemistry.

As interest in targeted therapies continues to grow, compounds like [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate are being evaluated for their potential in personalized medicine. The ability to modify specific functional groups allows for tailoring the molecule's properties to match individual patient needs or disease characteristics. This flexibility is particularly valuable in treating conditions where traditional "one-size-fits-all" approaches may be less effective.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its full spectrum of biological activities and optimizing its pharmacological profile. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential for translating laboratory findings into tangible therapeutic benefits. As more data becomes available on the compound's interactions with biological targets, new applications may emerge beyond initial hypotheses.

In conclusion, [(1-Cyanocyclohexyl)carbamoyl]methyl 4-(difluoromethoxy)-3-methoxybenzoate (CAS No. 876670-18-7) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development. As research progresses, this compound could play a crucial role in shaping future treatments for various diseases.

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